molecular formula C14H18F2N6OS B6457058 4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methylpyrimidine CAS No. 2549029-05-0

4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methylpyrimidine

Cat. No.: B6457058
CAS No.: 2549029-05-0
M. Wt: 356.40 g/mol
InChI Key: TWQJQIKSOIVWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methylpyrimidine is a useful research compound. Its molecular formula is C14H18F2N6OS and its molecular weight is 356.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.12308672 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

The compound 4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methylpyrimidine is a novel derivative of the pyrimidine and thiadiazole classes, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and therapeutic implications of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine and thiadiazole precursors. The process may include:

  • Formation of the Thiadaizole Ring : Utilizing thiosemicarbazides and appropriate carbonyl compounds.
  • Piperazine Substitution : Introducing piperazine moieties to enhance biological activity.
  • Fluorination : The difluoromethyl group is introduced to improve pharmacokinetic properties.

Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Antimicrobial Activity

Studies have shown that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to the target compound were evaluated against various bacterial strains, including:

  • Bacillus subtilis
  • Escherichia coli
  • Staphylococcus aureus

Results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. For example, compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines such as:

Cell LineGI50 Value (µM)
HOP 92 (Lung Cancer)-6.49
HCC-2998 (Colon)-5.31
PC-3 (Prostate)-5.48

These values suggest that modifications at specific positions on the thiadiazole ring can enhance cytotoxicity .

Neuroprotective and Anticonvulsant Activities

Compounds containing the thiadiazole scaffold have been investigated for their neuroprotective properties. In particular, studies indicated that certain derivatives exhibited anticonvulsant activity in animal models, with mechanisms involving modulation of neurotransmitter systems . The presence of electron-withdrawing groups was found to enhance activity significantly.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to several structural features:

  • Thiadiazole Ring : Essential for antimicrobial and anticancer activities due to its ability to interact with biological targets.
  • Piperazine Moiety : Enhances solubility and bioavailability.
  • Difluoromethyl Group : Improves metabolic stability and potency.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against multi-drug resistant bacterial strains, demonstrating that modifications at the piperazine position significantly increased antibacterial potency .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that introducing a methoxymethyl group at the thiadiazole position improved cytotoxic effects compared to unsubstituted analogs .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has shown that derivatives of thiadiazole, including those related to the compound , exhibit significant antimicrobial properties. For instance, studies have demonstrated that 1,3,4-thiadiazole derivatives possess potent antibacterial and antifungal activities. The incorporation of piperazine and difluoromethyl groups enhances the efficacy of these compounds against various pathogens .

1.2 Anticonvulsant Properties

Thiadiazole derivatives have been evaluated for their anticonvulsant activity. Compounds similar to 4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methylpyrimidine have shown promise in preclinical models for treating epilepsy and other seizure disorders. The structure-activity relationship (SAR) studies indicate that modifications to the thiadiazole ring can enhance anticonvulsant effects .

Pharmacological Applications

2.1 Carbonic Anhydrase Inhibition

The compound's structural features suggest potential as a carbonic anhydrase inhibitor. This enzyme plays a crucial role in various physiological processes, and its inhibition can lead to therapeutic effects in conditions like glaucoma and edema. Research indicates that thiadiazole derivatives are effective in inhibiting carbonic anhydrase activity, making them candidates for further pharmacological exploration .

2.2 Anticancer Activity

Thiadiazole compounds have been investigated for their anticancer properties. Studies reveal that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. The specific structural attributes of the compound may contribute to its potency against cancer cells .

Material Science Applications

3.1 Development of Novel Materials

The unique chemical structure of this compound makes it suitable for developing advanced materials with specific properties. Research is ongoing into its use in creating polymers and nanomaterials that can be employed in electronics and photonics due to their favorable electrical and optical characteristics .

Case Studies

StudyFocusFindings
KC Parmar et al., 2017Synthesis of thiadiazole derivativesIdentified antimicrobial activity across various strains .
N Noolvi et al., 2004Anticancer potentialDemonstrated significant cytotoxicity against breast cancer cells .
Hatice N. Dogan et al., 2002Anticonvulsant screeningFound effective anticonvulsant activity in MES models .

Properties

IUPAC Name

5-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N6OS/c1-9-17-10(13(15)16)7-12(18-9)21-3-5-22(6-4-21)14-19-11(8-23-2)20-24-14/h7,13H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQJQIKSOIVWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)COC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.